3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a chlorobenzyl group attached at the 3-position and a hydroxyl group at the 7-position.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit cdk2, a key regulator of the cell cycle .
Mode of Action
Similar compounds have been found to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle and apoptosis pathways .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation .
Cellular Effects
This compound has been shown to exhibit cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It appears to exert these effects by inhibiting cell proliferation and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of CDK2, thereby inhibiting the enzyme’s activity . This interaction is facilitated by essential hydrogen bonding with Leu83, a key residue in the active site of CDK2 .
Temporal Effects in Laboratory Settings
It has been observed that most of the compounds in this class show superior cytotoxic activities against various cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzylamine with a suitable triazole precursor under acidic or basic conditions to form the desired triazolopyrimidine structure. The reaction conditions often include the use of solvents such as dimethylformamide or ethanol, and catalysts like sodium ethoxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone derivative.
Reduction: The chlorobenzyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3-(4-benzoyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one.
Reduction: Formation of 3-(benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol.
Substitution: Formation of 3-(4-substituted benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: Similar structure but lacks the hydroxyl group at the 7-position.
7-(benzyloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine: Contains a benzyloxy group instead of a chlorobenzyl group.
Uniqueness
3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is unique due to the presence of both the chlorobenzyl and hydroxyl groups, which contribute to its specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKXSLFUSPXJDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423369 |
Source
|
Record name | 3-[(4-Chlorophenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132269-53-5 |
Source
|
Record name | 3-[(4-Chlorophenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.